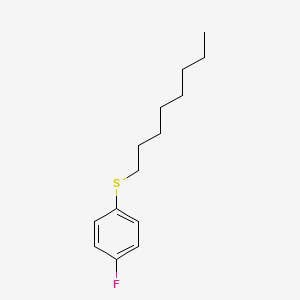
Benzene, 1-fluoro-4-(octylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-(octylthio)- is an organic compound with the molecular formula C14H21FS. It is characterized by a benzene ring substituted with a fluorine atom and an octylthio group. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-(octylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-4-iodobenzene with octanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the iodine atom with the octylthio group .
Industrial Production Methods
Industrial production of Benzene, 1-fluoro-4-(octylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as column chromatography are often employed to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-(octylthio)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The octylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
Benzene, 1-fluoro-4-(octylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(octylthio)- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the fluorine atom and octylthio group can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-methoxy-: Similar structure but with a methoxy group instead of an octylthio group.
Benzene, 1-fluoro-4-ethylthio-: Similar structure but with an ethylthio group instead of an octylthio group.
Benzene, 1-chloro-4-(octylthio)-: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Benzene, 1-fluoro-4-(octylthio)- is unique due to the combination of a long aliphatic chain (octylthio group) and a fluorine atom on the benzene ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
61671-39-4 |
|---|---|
Molecular Formula |
C14H21FS |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
1-fluoro-4-octylsulfanylbenzene |
InChI |
InChI=1S/C14H21FS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 |
InChI Key |
ZGKSFYZMHKBHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















